2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene
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Overview
Description
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of three methyl groups and a phenyl group attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and halogenated derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways being activated or inhibited. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,3-trimethylindane
- 1,1,3-Trimethyl-3-phenylindane
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
Uniqueness
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific molecular characteristics are required.
Properties
CAS No. |
79004-81-2 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H20/c1-12-8-7-11-16-17(12)13(2)14(3)18(16)15-9-5-4-6-10-15/h4-11,13-14,18H,1-3H3 |
InChI Key |
PUERVOONTOVNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C=CC=C2C1C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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